![molecular formula C15H13ClN4O2S B3217069 5-((3-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole CAS No. 1174193-87-3](/img/structure/B3217069.png)
5-((3-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Overview
Description
The compound “5-((3-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also contains a phenyl group (a ring of 6 carbon atoms, akin to benzene) and a 3-chlorophenethyl group (a phenyl group with an ethyl chain and a chlorine atom attached).
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the tetrazole ring is known to participate in various reactions, including cycloadditions . The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, properties like melting point, boiling point, solubility, and stability would be influenced by factors like the size and shape of the molecule, the functional groups present, and the intermolecular forces .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .
properties
IUPAC Name |
5-[2-(3-chlorophenyl)ethylsulfonyl]-1-phenyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-13-6-4-5-12(11-13)9-10-23(21,22)15-17-18-19-20(15)14-7-2-1-3-8-14/h1-8,11H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKKYACJOAMOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.